3-Chloro-4-fluorophenylhydrazine
Overview
Description
3-Chloro-4-fluorophenylhydrazine is an organic compound with the molecular formula C6H6ClFN2 . It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is known for its applications in various chemical reactions and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorophenylhydrazine typically involves the reaction of 3-chloro-4-fluoroaniline with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
Diazotization: 3-Chloro-4-fluoroaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorophenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products Formed
Azo Compounds: Formed through oxidation.
Hydrazones: Formed through reduction.
Substituted Phenylhydrazines: Formed through nucleophilic substitution
Scientific Research Applications
3-Chloro-4-fluorophenylhydrazine is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorophenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved include:
Enzyme Inhibition: By binding to the active site, it prevents the substrate from accessing the enzyme.
Protein Modification: It can react with amino acid residues, leading to changes in protein structure and function
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylhydrazine
- 4-Fluorophenylhydrazine
- 3-Chloro-5-fluorosalicylaldehyde
- Pentafluorophenylhydrazine
Uniqueness
3-Chloro-4-fluorophenylhydrazine is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and specificity in chemical reactions, compared to its mono-substituted counterparts .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-3-4(10-9)1-2-6(5)8/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUORBNTWCCJANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371453 | |
Record name | 3-Chloro-4-fluorophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84282-78-0 | |
Record name | 3-Chloro-4-fluorophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-fluorophenylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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